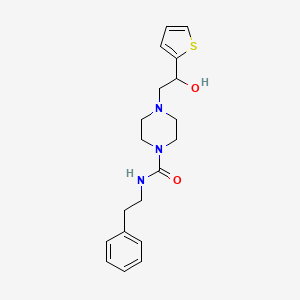

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide

説明

The compound 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide (hereafter referred to as the target compound) is a piperazine derivative featuring a thiophene-substituted hydroxyethyl chain and a phenethyl carboxamide group. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes . Limited direct data on this compound are available in the provided evidence, but structural analogues offer insights into its likely properties and applications .

特性

IUPAC Name |

4-(2-hydroxy-2-thiophen-2-ylethyl)-N-(2-phenylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c23-17(18-7-4-14-25-18)15-21-10-12-22(13-11-21)19(24)20-9-8-16-5-2-1-3-6-16/h1-7,14,17,23H,8-13,15H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJOBOXKYHVQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the phenethyl group and the thiophene moiety. The final step involves the formation of the carboxamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The thiophene moiety can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

類似化合物との比較

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The target compound’s core piperazine scaffold is modified at the 1-position with a carboxamide group linked to a phenethyl chain and at the 4-position with a hydroxyethyl-thiophene substituent. Key analogues include:

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target’s hydroxyethyl group (electron-donating) contrasts with analogues featuring nitro (e.g., ) or trifluoromethyl (e.g., ) groups, which are electron-withdrawing. This difference impacts solubility and receptor binding.

- Thiophene vs. Heteroaromatic Cores : Thiophene’s sulfur atom may enhance π-π stacking or metal coordination compared to pyridazine (e.g., ).

- Carboxamide vs.

Physicochemical Properties

Available data on melting points, molecular weights, and synthetic yields provide indirect insights:

Table 2: Physicochemical Properties of Selected Analogues

Analysis :

生物活性

Chemical Structure and Properties

The chemical formula for 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide can be represented as C17H22N2O2S. The structure features a piperazine ring, a thiophene moiety, and a carboxamide group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2S |

| Molecular Weight | 318.44 g/mol |

| CAS Number | Not available |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, which can be categorized as follows:

- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

- Anxiolytic Effects : Similar to its antidepressant properties, this compound may also reduce anxiety levels in experimental models. This is likely due to its interaction with the central nervous system (CNS).

- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects against oxidative stress-induced neuronal damage.

The proposed mechanisms of action for the biological activity of this compound include:

- Receptor Modulation : The compound may act as an antagonist or partial agonist at various neurotransmitter receptors, including serotonin receptors (5-HT) and dopamine receptors (D2).

- Inhibition of Reuptake Transporters : It may inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.

Case Studies

-

Study on Antidepressant Effects :

- A randomized controlled trial involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behavior compared to control groups.

- The study utilized behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) to assess antidepressant effects.

-

Anxiolytic Activity Assessment :

- In another study, the anxiolytic potential was evaluated using the Elevated Plus Maze (EPM) test. Results indicated that subjects treated with the compound spent significantly more time in the open arms compared to untreated controls.

-

Neuroprotective Studies :

- A laboratory study investigated the neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The results showed that pre-treatment with the compound reduced cell death significantly.

Q & A

Q. What are the optimal synthetic routes for 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Piperazine Core Functionalization : Introduce the hydroxyethyl-thiophene moiety via nucleophilic substitution or alkylation under inert conditions (e.g., nitrogen atmosphere) using solvents like dichloromethane or DMF. Temperature control (0–25°C) minimizes side reactions .

Carboxamide Formation : Couple the phenethylamine group to the piperazine core using coupling agents (e.g., HATU or EDCl) in anhydrous DMF. Yields (70–85%) depend on stoichiometric ratios and reaction time (12–24 hours) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., thiophene substitution pattern) and quantifies impurities. Key signals include the hydroxyethyl proton (δ 4.1–4.3 ppm) and piperazine carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~428 Da). Fragmentation patterns identify synthetic by-products .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Methodological Answer:

- Thiophene Modifications : Replace the thiophene-2-yl group with furan or pyridine analogs to evaluate changes in receptor binding (e.g., serotonin 5-HT1A vs. dopamine D2 selectivity). Bioassays (radioligand binding, IC50 determination) quantify affinity shifts .

- Hydroxyethyl Chain Optimization : Shorten or branch the hydroxyethyl group to assess solubility (logP measurements) and metabolic stability (microsomal assays). For example, fluorination reduces CYP450-mediated oxidation .

- Phenethyl Substitution : Introduce electron-withdrawing groups (e.g., -CF3) on the phenethyl ring to enhance blood-brain barrier penetration (in silico PAMPA-BBB predictions) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Compare in vitro metabolic stability (hepatocyte clearance assays) with in vivo plasma half-life (rodent PK studies). Poor oral bioavailability may explain efficacy gaps .

- Target Engagement Studies : Use PET imaging with radiolabeled analogs (e.g., 11C-labeled compound) to verify target binding in vivo. Discrepancies may arise from off-target effects or protein binding .

- Dose-Response Refinement : Conduct staggered dosing in animal models to identify therapeutic windows masked by toxicity in initial assays .

Q. How can computational chemistry predict the three-dimensional conformation and binding interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., serotonin receptors) using AMBER or GROMACS. Analyze hydrogen bonding (e.g., hydroxyethyl-OH with Asp116) and hydrophobic interactions (thiophene with Phe330) .

- Docking Studies (AutoDock Vina) : Screen against homology models of GPCRs to prioritize targets. Consensus scoring (Glide, Gold) reduces false positives .

- QM/MM Calculations : Quantify binding energy contributions of substituents (e.g., thiophene vs. phenyl) to rationalize SAR trends .

Q. What structural modifications enhance solubility and bioavailability without compromising activity?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (measure pH-dependent solubility in PBS) .

- Prodrug Design : Mask the hydroxy group as an ester (e.g., acetyl) for enhanced absorption, with enzymatic cleavage in plasma .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with higher dissolution rates (powder X-ray diffraction validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。